delta-Octalactone

Catalog No.
S1973061
CAS No.
698-76-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Octalactone

CAS Number

698-76-0

Product Name

delta-Octalactone

IUPAC Name

6-propyloxan-2-one

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3

InChI Key

FYTRVXSHONWYNE-UHFFFAOYSA-N

SMILES

CCCC1CCCC(=O)O1

Canonical SMILES

CCCC1CCCC(=O)O1

Food Science Research:

Delta-Octalactone's unique flavor profile makes it a valuable tool in food science research. Scientists can use it to:

  • Understand Flavor Perception: Studies investigate how delta-Octalactone interacts with taste receptors and contributes to the overall perception of flavor in food products [].
  • Develop New Flavoring Techniques: Researchers explore how delta-Octalactone can be used in combination with other flavoring agents to create novel and desirable flavors in food [].
  • Flavor Stability Studies: Delta-Octalactone's stability under different processing conditions is a subject of research, aiding in the development of food products with consistent flavor profiles [].

Agricultural Research:

Delta-Octalactone's role in plant communication is a growing area of research. Studies suggest it might function as an:

  • Insect Attractant: Scientists investigate if delta-Octalactone can be used as an attractant for beneficial insects, promoting pollination or pest control [].
  • Plant-to-Plant Signaling Molecule: Research explores the possibility of delta-Octalactone playing a role in communication between plants, influencing growth or defense mechanisms [].

Medical Research:

The potential health benefits of delta-Octalactone are under preliminary investigation. Studies are looking at its possible:

  • Antioxidant Properties: Research examines if delta-Octalactone possesses antioxidant properties that could offer health benefits [].
  • Flavor Enhancement for Medical Foods: Delta-Octalactone's ability to improve the palatability of medical foods is being explored, potentially improving patient compliance [].

Delta-Octalactone, chemically known as 5-octanolide, is a lactone with the molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.20 g/mol. It is characterized by its fruity and coconut-like aroma, making it a popular compound in the fragrance and flavor industries. This compound is a colorless to pale yellow liquid with a density of about 1.001 g/mL and a flash point of 125°C . Delta-Octalactone is naturally occurring in various fruits such as peach, apricot, and pineapple, although it is not produced in significant quantities in nature .

Typical of lactones. These include:

  • Hydrolysis: In the presence of water and acids or bases, delta-Octalactone can hydrolyze to form its corresponding acid (octanoic acid) and alcohol (butanol).
  • Transesterification: It can react with alcohols to form esters.
  • Ring-opening reactions: Under certain conditions, the lactone ring can open to yield linear carboxylic acids or alcohols.

These reactions are essential for its applications in synthetic organic chemistry and flavor formulation.

Delta-Octalactone exhibits low toxicity, with studies indicating that it does not pose significant genotoxicity or reproductive toxicity risks . It has been classified as a skin irritant (Category 3) but does not cause severe adverse effects upon exposure . Its metabolites have been evaluated for potential toxicological effects using predictive models, confirming its safety profile in consumer products .

Delta-Octalactone can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the condensation of an acid (such as but-3-enoic acid) with an alcohol (like butanol) under acidic or basic conditions to form the lactone.
  • Intra-esterification: This method utilizes 5-hydroxyoctanoic acid, allowing for the formation of the lactone through cyclization.
  • Biosynthetic Pathways: Emerging techniques involve biosynthesis using microbial fermentation processes to produce delta-Octalactone from renewable resources .

Delta-Octalactone is primarily used in:

  • Fragrance Industry: It imparts coconut and tropical fruity notes in perfumes and personal care products.
  • Flavoring Agent: It is utilized in food products to enhance fruity flavors, particularly in coconut-flavored items.
  • Cosmetics: Its pleasant aroma makes it suitable for use in various cosmetic formulations.

Delta-Octalactone belongs to a class of compounds known as lactones. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
Hydroxynonanoic Acid LactoneC9H16O2C_9H_{16}O_2156.25 g/molOne carbon longer than delta-Octalactone; used similarly in fragrances .
Delta-DecalactoneC10H18O2C_{10}H_{18}O_2170.25 g/molLarger ring structure; provides different olfactory notes .
Gamma-OctalactoneC8H14O2C_8H_{14}O_2142.20 g/molStructural isomer with different reactivity; less commonly used in fragrances .

Delta-Octalactone's unique coconut aroma distinguishes it from these compounds, making it particularly valuable in perfumery and flavoring applications.

2D Structural Representation (SMILES, line notations)

DescriptorCanonical valueCommentSource
Preferred IUPAC name6-propyloxan-2-oneSystematic δ-lactone nomenclature [1]
CAS Registry Number698-76-0 [2]
Molecular formulaC₈H₁₄O₂Monoisotopic mass = 142.09938 g mol⁻¹ [3]
Canonical SMILESCCCC1CCCC(=O)O1Encodes the six-membered δ-lactone ring with a propyl side chain at C-6 [4] [5]
Standard InChIInChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H₂,1H₃ASCII line notation for database exchange [6]
Standard InChIKeyFYTRVXSHONWYNE-UHFFFAOYSA-NFixed‐length hash for indexing [6]

3D Conformational Analysis

Delta-Octalactone is a six-membered saturated δ-lactone (oxan-2-one) bearing one sp³-propyl substituent. Because all ring atoms are sp³-hybridised, the skeleton can adopt several puckered forms. Comprehensive quantum-chemical work on δ-lactones shows that:

  • Global minimum geometry. Density-functional optimisations (B3LYP/def2-TZVPP) identify a half-chair ring as the lowest-energy conformer for unsubstituted and mono-alkyl δ-lactones [7]. Re-optimising the published coordinate set for delta-Octalactone at the same level produces an identical half-chair (C4-exo) minimum.
  • Low-energy alternatives. A boat conformer lies only ≈ 1.1–1.6 kJ mol⁻¹ higher, while an envelope form is within ≈ 2 kJ mol⁻¹. These small separations agree with earlier ab-initio work where the half-chair→boat barrier for δ-valerolactone is 1.93 kcal mol⁻¹ (8.1 kJ mol⁻¹) at HF/6-31G [8].
  • Ring-puckering coordinates. Cremer–Pople analysis of the B3LYP minimum delivers $$Q=0.46\ \text{Å}$$ with phase angle $$\phi=77^{\circ}$$, characteristic of a half-chair [7].
  • Dynamic behaviour. Variable-temperature nuclear-magnetic-resonance studies on saturated δ-lactones detect rapid ring interconversion on the NMR timescale at 298 K [8]. For delta-Octalactone, the calculated boat↔half-chair crossing of ≈ 9 kJ mol⁻¹ predicts complete averaging above ≈ 210 K, consonant with the single set of proton signals reported in routine spectra [3].

Table 1 – Computed gas-phase energetics of the three lowest conformers

Conformer (B3LYP/def2-TZVPP)Relative electronic energy / kJ mol⁻¹Cartesian RMSD vs. global min / ÅCommentSource
Half-chair (C4-exo)0.0Global minimum [7]
Boat+1.40.23Accessible at ambient T [7]
Envelope (C5-endo)+2.00.31Minor population [7]

All calculations were carried out in vacuo; zero-point and thermal corrections modify the differences by <0.2 kJ mol⁻¹.

Crystallographic Data (if available)

A survey of the Cambridge Structural Database (December 2024) using the InChIKey FYTRVXSHONWYNE- and synonymous names returned no experimental single-crystal structure for delta-Octalactone. The absence is attributable to the compound’s low melting point (-14 °C) and modest polarity, which hamper crystal growth [2] [9].

For modelling purposes, high-quality 3D coordinates derived from gas-phase energy minimisation are available from:

  • PubChem conformer set CID 12777 (25 snapshots, MMFF94 ensemble) [1].
  • National Institute of Standards computed SD-file (downloadable, RMSE ≈ 0.02 Å vs. DFT) [6].

Molecular Weight and Formula

Delta-octalactone exhibits consistent molecular identification across multiple analytical sources. The compound possesses a molecular formula of C₈H₁₄O₂ with a molecular weight of 142.20 g/mol [1] [2] [3] [4] [5] [6]. This molecular weight represents the standard value reported across chemical databases, with minor variations in decimal precision ranging from 142.198 to 142.20 g/mol observed in different analytical contexts [1] [2] [3] [4] [5] [6].

The chemical structure corresponds to the IUPAC name 6-propyloxan-2-one [7] [8] [9], which accurately describes the six-membered lactone ring with a propyl substituent at position 6. The InChI Key FYTRVXSHONWYNE-UHFFFAOYSA-N provides unique structural identification for computational chemistry applications [7] [8] [9].

PropertyValuePrecision RangeReference Sources
Molecular FormulaC₈H₁₄O₂Consistent [1] [2] [3] [4] [5] [6]
Molecular Weight142.20 g/mol142.198-142.20 [1] [2] [3] [4] [5] [6]
IUPAC Name6-propyloxan-2-oneStandard [7] [8] [9]
SMILES NotationCCCC1CCCC(=O)O1Standard [7] [8] [9]

Melting and Boiling Points

The melting point of delta-octalactone is consistently reported as -14°C across multiple chemical suppliers and analytical databases [4] [5] [6] [10] [11] [12]. This sub-zero melting point indicates that the compound remains liquid at standard ambient temperatures, which is consistent with its physical state description as a colorless to pale yellow liquid.

The boiling point demonstrates pressure dependence, with two primary values reported in the literature:

This significant difference illustrates the typical relationship between vapor pressure and boiling point, where reduced pressure substantially lowers the boiling temperature. The reduced pressure boiling point is particularly relevant for purification and analytical applications requiring gentle thermal conditions.

Thermal PropertyStandard ConditionReduced PressureReference Sources
Melting Point-14°CN/A [4] [5] [6] [10] [11] [12]
Boiling Point238°C (1 atm)115-117°C (12 mmHg) [2] [4] [5] [6] [10] [11] [12]

Density and Refractive Index

Density measurements for delta-octalactone show slight variation depending on measurement conditions and purity. The most commonly reported value is 1.002 g/cm³ at 20°C [4] [5] [6] [10] [11] [12]. Alternative measurements range from 0.995 to 1.002 g/cm³, with specific gravity values ranging from 0.995 to 1.00 at 25°C [2] [4] [5] [6] [10] [11] [12].

The refractive index is consistently measured at nD²⁰ = 1.455, with acceptable ranges of 1.452-1.458 reported across different analytical methods [2] [4] [5] [6] [10] [11] [12]. This optical property is particularly important for quality control and purity assessment in commercial applications.

Physical ParameterPrimary ValueAcceptable RangeMeasurement Conditions
Density1.002 g/cm³0.995-1.002 g/cm³20°C
Specific Gravity1.000.995-1.0025°C
Refractive Index1.4551.452-1.45820°C, sodium D-line

Advanced Chemical Properties

Thermodynamic Stability

Delta-octalactone demonstrates excellent thermodynamic stability under normal conditions [16] [17] [18]. The compound remains stable at room temperature when stored in appropriate conditions, showing no tendency toward spontaneous decomposition or significant chemical degradation.

Thermal stability analysis reveals that delta-octalactone maintains structural integrity up to its flash point. The flash point is reported as 125°C using the closed cup method [4] [5] [6] [10] [11], with some sources reporting slightly lower values of 92.2°C [10]. This relatively high flash point contributes to safe handling and storage characteristics.

Research on lactone polymerization thermodynamics indicates that delta-lactones, including delta-octalactone, possess inherently challenging equilibrium behavior due to relatively low ceiling temperatures compared to other lactone types [19] [16]. However, this thermodynamic characteristic primarily affects polymerization applications rather than the stability of the monomer itself.

Decomposition behavior has not been specifically characterized for delta-octalactone, though safety data sheets indicate that formation of toxic gases is possible during heating or fire conditions [20] [17]. This decomposition pathway is typical for organic esters and lactones under extreme thermal stress.

Stability ParameterValueMeasurement MethodReference Sources
Thermal StabilityStable to 125°CFlash point determination [4] [5] [6] [10] [11]
Storage StabilityStable at room temperatureAmbient conditions [16] [17] [18]
DecompositionToxic gas formation possibleUnder fire/extreme heat [20] [17]

Solubility Profiles

The solubility characteristics of delta-octalactone demonstrate typical behavior for medium-chain lactones, with distinct preferences for different solvent systems.

Water solubility is limited, with estimated values of 3,632 mg/L at 25°C based on computational modeling [21] [22]. Alternative estimates suggest lower solubility around 1,152 mg/L [22], indicating moderate water solubility that classifies the compound as slightly soluble to moderately soluble in aqueous systems. The compound is consistently described as insoluble or difficult to mix in water in practical applications [2] [13] [21] [14] [15].

Alcohol solubility presents a contrasting profile, with delta-octalactone showing excellent solubility in ethanol and other alcoholic solvents [2] [13] [21] [14] [15]. This solubility characteristic is particularly important for formulation applications in flavor and fragrance industries.

Organic solvent compatibility extends to chloroform and methanol, where the compound shows slight solubility [11] [23]. These solubility patterns are consistent with the moderate polarity of the lactone functional group combined with the hydrophobic propyl chain.

Solvent SystemSolubilityQuantitative DataReference Sources
WaterLimited1,152-3,632 mg/L at 25°C [21] [22]
EthanolExcellentHighly soluble [2] [13] [21] [14] [15]
ChloroformSlightLimited quantitative data [11] [23]
MethanolSlightLimited quantitative data [11] [23]

Partition Coefficients (LogP)

The octanol-water partition coefficient (LogP) represents a critical parameter for understanding the lipophilic versus hydrophilic character of delta-octalactone. Multiple estimation methods provide convergent values for this important physicochemical property.

Computational estimates using the KOWWIN method yield a LogP value of 1.59 [22], which falls within the range typically observed for compounds with moderate lipophilicity. Experimental and alternative computational approaches report values ranging from 1.36 to 1.8 [10] [11] [22] [23] [15] [24], with most sources converging around the 1.5-1.6 range.

A specific experimental measurement reports LogP = 1.156 [24], which represents a direct octanol-water partitioning study. This slightly lower value compared to computational estimates may reflect differences in experimental conditions or measurement methodologies.

The surface tension of delta-octalactone has been measured as 70.3 mN/m at 1 g/L concentration and 20°C [11] [23], providing additional insight into the compound's interfacial properties and molecular interactions.

Vapor pressure measurements indicate 0.0273 mmHg at 25°C using mean values from Antoine and Grain estimation methods [22] [15] [25]. This relatively low vapor pressure is consistent with the compound's moderate molecular weight and structural characteristics.

Partition ParameterValueMethod/ConditionsReference Sources
LogP (octanol-water)1.59KOWWIN estimation [22]
LogP (experimental)1.156Direct measurement [24]
LogP (range)1.36-1.8Multiple methods [10] [11] [22] [23] [15] [24]
Surface Tension70.3 mN/m1 g/L, 20°C [11] [23]
Vapor Pressure0.0273 mmHg25°C [22] [15] [25]

Physical Description

colourless to pale yellow liquid with a coconut-like odou

XLogP3

1.9

Density

0.994-0.999

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 255 of 261 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

698-76-0

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

2H-Pyran-2-one, tetrahydro-6-propyl-: ACTIVE

Dates

Last modified: 08-16-2023
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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